molecular formula C15H11N3O5 B2979589 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid CAS No. 303149-18-0

2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid

Cat. No. B2979589
CAS RN: 303149-18-0
M. Wt: 313.269
InChI Key: OUDJMDZZHKVBNB-UHFFFAOYSA-N
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Description

The compound “2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” is a complex organic molecule that contains a benzimidazole core . Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure .


Molecular Structure Analysis

Benzimidazole has a bicyclic structure with a five-membered imidazole ring fused to a six-membered benzene ring . It contains three carbon atoms, two nitrogen atoms, and two double bonds . The specific positions of the nitro, phenyl, and acetic acid groups in “2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” would influence its molecular structure .


Chemical Reactions Analysis

Benzimidazole compounds can participate in a variety of chemical reactions, including those involving their nitrogen atoms or the aromatic ring . The specific chemical reactions of “2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” would depend on the reactivity of its nitro, phenyl, and acetic acid groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” would be influenced by its specific structure. Benzimidazoles are generally soluble in polar solvents .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : A study focused on the synthesis of 6-substituted benzimidazole-2-carbamates, which are structurally related to your compound of interest, showed promising results as antimicrobial agents. These compounds exhibited moderate to good antibacterial and antifungal activities, comparable to standard drugs, especially against gram-negative bacteria and certain fungal strains (Raghunath & Viswanathan, 2014).

Chemical Synthesis and Characterization

  • Novel Derivatives and Transformation : Research on the transformation of 4(5)-substituted 2-aminoimidazoles to corresponding 3-substituted 5-amino-1,2,4-oxadiazoles provides insights into chemical processes related to benzimidazole derivatives (Cavalleri, Bellani, & Lancini, 1973).
  • Thermodynamic Stability : A study determined the thermodynamic acid-base stability constants for several benzimidazole derivatives, which is essential for understanding their chemical behavior in various environments (Donkor & Kratochvil, 1993).

Fluorescence and Solvatochromic Effects

  • Fluorescent Emission in Solvents : The fluorescent emission properties of new benzimidazole derivatives have been studied, revealing that their fluorescence intensity and wavelengths are influenced by different solvents. This has implications for their use in analytical applications (Verdasco et al., 1995).

Novel Compound Synthesis

  • Unique Carboxamides Synthesis : Another study reported the synthesis of unique 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides from 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, which may have potential applications in pharmaceuticals (Ghandi, Zarezadeh, & Taheri, 2010).

Magnetic Interaction and Photoswitching

  • Photoswitching of Magnetic Interaction : A study synthesized a compound that demonstrated photoswitching of intramolecular magnetic interaction between nitronyl nitroxide radicals, showing potential in the development of novel magnetic materials (Matsuda & Irie, 2001).

Mechanism of Action

The mechanism of action of a benzimidazole compound depends on its specific structure and the biological system in which it’s acting . Benzimidazole derivatives can have a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a specific benzimidazole compound would depend on its specific structure and the conditions under which it’s used. Some benzimidazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

The future directions for research on “2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid” would likely depend on its biological activity and potential applications. Benzimidazole derivatives are an active area of research due to their wide range of biological activities .

properties

IUPAC Name

2-(6-nitro-2-phenylbenzimidazol-1-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5/c19-14(20)9-23-17-13-8-11(18(21)22)6-7-12(13)16-15(17)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJMDZZHKVBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC(=O)O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid

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